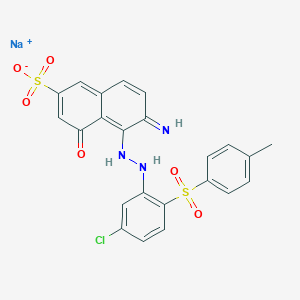
6-Amino-5-((5-chloro-2-((4-methylphenyl)sulfonyl)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-((5-chloro-2-((4-methylphenyl)sulfonyl)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid monosodium salt is a synthetic compound that is commonly used in scientific research. This compound is also known as Acid Red 88 and is a water-soluble azo dye. It is commonly used as a pH indicator and as a dye in the textile industry. However, Acid Red 88 has also been found to have potential applications in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of Acid Red 88 is not well understood. However, it is believed that the compound interacts with proteins and other biomolecules in cells, leading to changes in their structure and function. This can result in a variety of biochemical and physiological effects.
生化学的および生理学的効果
Acid Red 88 has been found to have a variety of biochemical and physiological effects in scientific research. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant properties, which can help protect cells from oxidative stress. Acid Red 88 has also been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
The main advantage of using Acid Red 88 in scientific research is its ability to act as a pH indicator. It is also relatively easy to synthesize and is readily available. However, there are some limitations to its use. Acid Red 88 has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving Acid Red 88. One area of interest is its potential use as an anti-inflammatory agent. Further research is needed to determine the mechanisms underlying its anti-inflammatory effects and to evaluate its potential as a therapeutic agent. Another area of interest is its potential use as an antioxidant. Again, further research is needed to determine the mechanisms underlying its antioxidant effects and to evaluate its potential as a therapeutic agent. Finally, the development of new synthesis methods for Acid Red 88 may lead to the discovery of new compounds with unique properties and potential applications in scientific research.
合成法
The synthesis of Acid Red 88 involves the reaction of 2-naphthol with diazonium salt of 5-chloro-2-(4-methylphenylsulfonyl)aniline in the presence of sodium acetate. The resulting product is then treated with sodium hydroxide to form the monosodium salt of Acid Red 88. The synthesis process is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Acid Red 88 has been found to have potential applications in scientific research. One of the main uses of this compound is as a pH indicator. It has a pH range between 3.2 and 4.4, which makes it useful for measuring the acidity of solutions in this range. Acid Red 88 has also been used as a dye in the textile industry due to its bright red color.
特性
CAS番号 |
12220-30-3 |
|---|---|
製品名 |
6-Amino-5-((5-chloro-2-((4-methylphenyl)sulfonyl)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid monosodium salt |
分子式 |
C23H17ClN3NaO6S2 |
分子量 |
554 g/mol |
IUPAC名 |
sodium;6-amino-5-[[5-chloro-2-(4-methylphenyl)sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H18ClN3O6S2.Na/c1-13-2-6-16(7-3-13)34(29,30)21-9-5-15(24)11-19(21)26-27-23-18(25)8-4-14-10-17(35(31,32)33)12-20(28)22(14)23;/h2-12,28H,25H2,1H3,(H,31,32,33);/q;+1/p-1 |
InChIキー |
CRHRVPVEVGGOLU-UHFFFAOYSA-M |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)NNC3=C4C(=CC(=CC4=O)S(=O)(=O)[O-])C=CC3=N.[Na+] |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)NNC3=C4C(=CC(=CC4=O)S(=O)(=O)[O-])C=CC3=N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



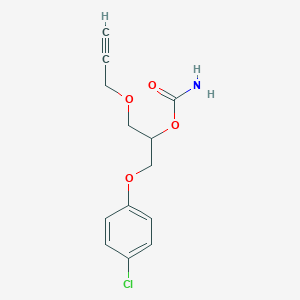
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
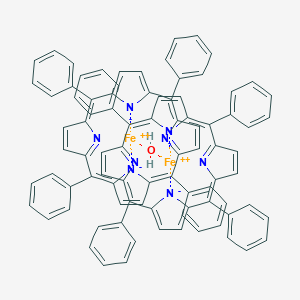
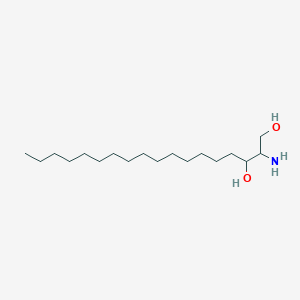
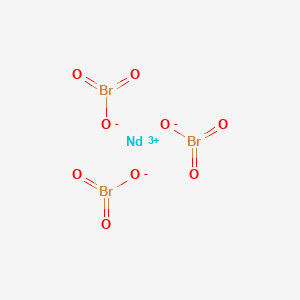
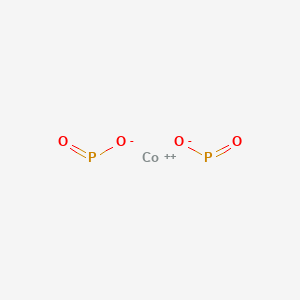

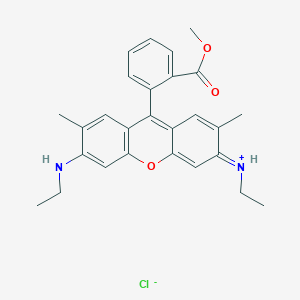
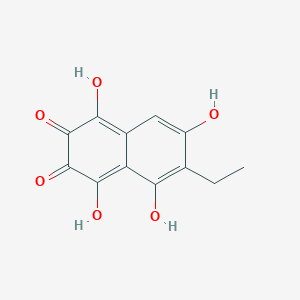
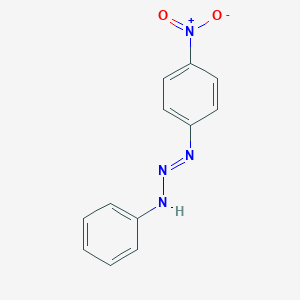
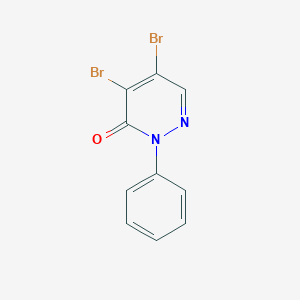
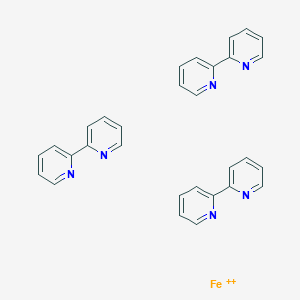

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)